N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a propyl chain to an acetamide group, which is further substituted with a 5-methoxyindole moiety. This structure combines two pharmacologically significant motifs: benzimidazole (known for antimicrobial, antiviral, and anticancer properties) and indole (a common scaffold in bioactive molecules targeting neurological and inflammatory pathways). The 5-methoxy group on the indole ring may enhance lipophilicity and binding affinity to biological targets, as seen in structurally related compounds (e.g., DrugBank entry DB07984).
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-16-8-9-19-15(13-16)10-12-25(19)14-21(26)22-11-4-7-20-23-17-5-2-3-6-18(17)24-20/h2-3,5-6,8-10,12-13H,4,7,11,14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
XJEVGTAWBVMZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
Benzimidazole formation follows established protocols involving the reaction of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions. For example, 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid was synthesized by cyclizing 4-chloro-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde in acetic acid. Adapting this method, 3-(1H-benzimidazol-2-yl)propanal can be prepared by reacting 1,2-diaminopropane with glutaric acid under reflux in HCl.
Key Reaction Conditions:
Propylamine Side Chain Introduction
The propylamine side chain is introduced via nucleophilic substitution or reductive amination. A patent method describes the reaction of 2-chlorobenzimidazole with 3-aminopropanol in the presence of K₂CO₃ and DMF at 80°C, yielding 3-(1H-benzimidazol-2-yl)propanol, which is subsequently oxidized to the aldehyde and subjected to reductive amination.
Synthesis of 2-(5-Methoxy-1H-indol-1-yl)acetic Acid
Indole Ring Construction
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | NaH, ethyl bromoacetate | DMF | 0°C → RT | 85 |
| Saponification | NaOH, H₂O/EtOH | EtOH/H₂O | Reflux | 90 |
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
The benzimidazole-propylamine and indole-acetic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. A patent example achieved 83% yield by reacting 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid with benzene-1,2-disulfonamide under similar conditions.
Reaction Conditions:
-
Coupling Agent: EDC (1.2 equiv)
-
Additive: HOBt (1.5 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF
-
Temperature: 25°C
-
Time: 12 hours
Microwave-Assisted Optimization
Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes while maintaining yields >80%. This method is advantageous for thermally sensitive intermediates.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:1) followed by recrystallization from ethanol/water.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, indole NH), 7.65 (m, 1H, benzimidazole H), 5.65 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃).
Challenges and Alternative Pathways
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can lead to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s properties.
Substitution: Substituting functional groups can alter its reactivity.
Common reagents and conditions depend on the specific reaction. Major products formed would be derivatives of the compound with altered substituents.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate.
Industry: Perhaps in materials science or catalysis.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-Benzyl-2,5-Dioxoimidazolidin-4-yl)Acetamide (CAS 2061322-13-0)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(Benzo[d][1,3]dioxol-5-yl)Acetamide (Compound 28)
- Structure : Substitutes indole with benzodioxole.
- Synthesis : Achieved via carbodiimide-mediated coupling (84% yield).
- Activity : Benzodioxole derivatives often exhibit improved metabolic stability compared to methoxyindoles.
Indole-Containing Acetamides
2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl]-N-[(1S)-1-(Hydroxymethyl)Propyl]Acetamide (DB07984)
- Structure : Shares the 5-methoxyindole motif but includes a 4-chlorobenzoyl group.
- Key Difference : The chlorobenzoyl group may enhance target specificity but reduce solubility compared to the benzimidazole-propyl chain in the target compound.
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-Methoxy-1H-Indol-1-yl)Acetamide (CAS 1212068-88-6)
- Structure : Replaces benzimidazole-propyl with a bicyclic group.
Benzimidazole Derivatives with Heterocyclic Substitutions
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (Compounds 28–32)
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-Benzo[d]imidazol-2-amine)
- Structure : Imidazole substituent instead of acetamide-indole.
- Activity : MRSA inhibitor (binding affinity = -7.3 kcal/mol).
- Comparison : The acetamide linkage in the target compound may improve membrane permeability compared to amine-linked analogs.
Comparative Data Table
*Estimated based on structural formula.
Key Observations
Structural Flexibility vs. Activity : The 5-methoxyindole group in the target compound likely enhances lipophilicity and binding compared to pyrazole or imidazole analogs.
Synthetic Accessibility : EDCI/HOBt-mediated coupling is a common strategy for benzimidazole-acetamides, though yields vary (e.g., 84% for benzodioxole vs. unrecorded for the target compound).
Biological Potential: While direct data is lacking, the structural similarity to MRSA inhibitors (e.g., -7.3 kcal/mol binding) and DrugBank entries suggests therapeutic promise.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that combines a benzimidazole moiety with an indole derivative, showcasing significant biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
- CAS Number : 1401568-41-9
The compound features a complex structure characterized by the presence of a benzimidazole ring linked to a propyl chain and an acetamide group, with a methoxy substitution on the indole portion. This structural diversity is believed to enhance its biological activity compared to simpler analogs.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest and apoptosis in cancer cells, particularly effective against solid tumors such as colon and lung cancers .
A study highlighted that derivatives with similar structural features demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Key findings include:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds bearing the benzimidazole nucleus have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
In vitro studies reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Function | Impact on Activity |
|---|---|---|
| Benzimidazole | Enhances bioactivity against various pathogens | Broad-spectrum pharmacological effects |
| Methoxy Group | Increases lipophilicity and potential for cellular uptake | Improves anticancer efficacy |
| Acetamide Linkage | Facilitates interaction with biological targets | Critical for maintaining activity |
This table illustrates how modifications in the chemical structure can influence the biological activity of similar compounds.
Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of benzimidazole and evaluated their anticancer properties. Among these, a compound structurally related to this compound displayed significant cytotoxicity against human colon cancer cell lines, with an IC50 value indicating potent activity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzimidazole derivatives, including those with indole substitutions. The results showed that compounds similar to this compound were effective against multiple strains of bacteria, outperforming several conventional antibiotics in certain tests .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step reactions involving coupling agents (e.g., carbodiimides), solvents (DMF, ethanol), and controlled temperatures. Key intermediates include benzimidazole and 5-methoxyindole derivatives. Optimization involves adjusting reaction time, solvent polarity, and catalyst choice (e.g., NaH for deprotonation) to enhance yield (typically 60–80%) and minimize side products .
- Characterization : Purity is confirmed via TLC, while structural validation uses 1H/13C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS (exact mass: ~393.4 g/mol) .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Analytical Techniques :
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) confirm functional groups.
- NMR : Aromatic protons (indole and benzimidazole) appear as multiplets between δ 6.8–8.2 ppm. The methoxy group (5-OCH₃) shows a singlet at δ 3.8 ppm .
- Mass Spectrometry : Molecular ion peaks align with the calculated molecular formula (C₂₂H₂₃N₅O₂) .
Q. What in vitro assays are used for preliminary biological screening?
- Methods :
- Enzyme Inhibition Assays : IC₅₀ values are determined against targets like kinases or cyclooxygenase (COX) using fluorogenic substrates.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) assess antiproliferative activity. Data is normalized to controls (DMSO vehicle) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., serotonin receptors, EGFR). The benzimidazole moiety often shows strong π-π stacking with aromatic residues (e.g., Phe330 in EGFR) .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
- Validation : Experimental IC₅₀ values correlate with docking scores (Pearson’s r > 0.7) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for COX-2 inhibition) may arise from assay conditions (pH, co-factors).
- Resolution :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 10% FBS in media, fixed incubation time).
- Off-Target Profiling : Use selectivity panels (e.g., Eurofins Cerep) to identify cross-reactivity .
Q. How does modifying the benzimidazole or indole substituents affect pharmacological profiles?
- SAR Insights :
- Benzimidazole Modifications : Adding electron-withdrawing groups (e.g., -Cl) increases kinase inhibition (e.g., 2-fold improvement in IC₅₀).
- Indole Methoxy Position : Relocating 5-OCH₃ to 4-OCH₃ reduces logP (from 3.2 to 2.8), enhancing solubility but lowering membrane permeability .
- Experimental Design : Synthesize analogs via Suzuki coupling or alkylation, then compare pharmacokinetic (PK) parameters (e.g., t₁/₂, Cmax) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
